2,4-D-Methyl

Herbicide metabolism Carboxylesterase activity Bioactivation

Eliminate time-consuming derivatization: 2,4-D-methyl ester enables direct GC-MS quantitation of phenoxy residues, saving hours of sample prep. As a pro-herbicide, it undergoes species-specific carboxylesterase bioactivation, making it the preferred probe for plant xenobiotic metabolism studies. • Direct GC-MS analysis - no derivatization needed, cutting sample prep time and consumable costs. • Defined bioactivation rate via AtCXE12 and related serine hydrolases for herbicide selectivity research. • Flash point -26°C; ship and store at 2-8°C.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 2176-70-7
Cat. No. B7790341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D-Methyl
CAS2176-70-7
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
InChIKeyHWIGZMADSFQMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-D-Methyl Ester (CAS 2176-70-7): Key Herbicide Compound Profile for Scientific & Industrial Procurement


2,4-D-methyl ester (CAS 2176-70-7), also known as methyl (2,4-dichlorophenoxy)acetate, is a phenoxy herbicide and a methyl ester derivative of the well-known synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. As a pro-herbicide, it requires enzymatic hydrolysis within target plants to release the phytotoxic acid, a process central to its mode of action and species selectivity [2]. This ester form confers increased lipophilicity compared to the parent acid, enhancing foliar penetration and creating a distinct bioactivation pathway that differentiates it from other 2,4-D formulations and alternative auxin herbicides [3].

Why Generic Substitution is Not a Viable Procurement Strategy for 2,4-D-Methyl Ester


Simply substituting 2,4-D-methyl ester with the parent acid (2,4-D) or other 2,4-D salts and esters is not a scientifically sound procurement strategy due to fundamental differences in physicochemical properties and biological fate. The methyl ester is a pro-herbicide that exhibits a distinct bioactivation rate and specificity in target weeds versus crops, a trait not shared by the pre-activated acid or amine salt forms [1]. Furthermore, its unique volatility and handling profile, characterized by a flash point of -26°C, necessitates specific storage and safety protocols that differ significantly from other formulations . Analytical detection and quantitation also require distinct methodologies, as the methyl ester can be analyzed directly via GC-MS without the derivatization step mandatory for the parent acid [2]. These factors collectively mean that a change in formulation will alter application efficacy, user safety requirements, and analytical workflows, rendering direct substitution impractical and often suboptimal for the intended application.

Quantitative Evidence Guide: Differentiating 2,4-D-Methyl Ester from Analogs and Alternatives


Evidence 1: Superior Bioactivation Rate and Preference Compared to Other Herbicide Esters

In a direct head-to-head comparison of carboxylesterase activity in plant extracts, 2,4-D-methyl ester was the preferred substrate for hydrolysis over several other pro-herbicide esters. The study quantitatively established a clear substrate preference hierarchy, with 2,4-D-methyl ester demonstrating the highest rate of enzymatic conversion to its phytotoxic acid [1].

Herbicide metabolism Carboxylesterase activity Bioactivation

Evidence 2: Distinct Physicochemical Profile Enabling Direct GC-MS Analysis Without Derivatization

2,4-D-methyl ester possesses a unique physicochemical profile that permits its direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This is in stark contrast to the parent compound, 2,4-D acid, which is non-volatile and requires a time-consuming derivatization step (e.g., methylation) before it can be analyzed by GC-MS [1]. The ability to skip derivatization simplifies sample preparation, reduces potential sources of error, and significantly shortens analytical run times.

Analytical chemistry Pesticide residue analysis GC-MS method

Evidence 3: Field-Level Efficacy Comparison with Alternative Auxin Herbicides on Specific Weeds

A field study comparing preplant burndown herbicides provides quantitative context for the activity of 2,4-D relative to other auxin herbicides. While this study used the 2,4-D amine formulation, it establishes a critical baseline for the class. 2,4-D was compared with dicamba and halauxifen-methyl. Against cutleaf evening primrose, 2,4-D was significantly more effective, achieving 74% to 85% control, compared to only 51% for dicamba and 4% for halauxifen-methyl. However, against horseweed, 2,4-D (even at a high rate of 1,066 g ae ha-1) was less effective than halauxifen-methyl and dicamba [1].

Weed science Field trial Auxin herbicide efficacy

Evidence 4: Direct Causal Link Between Specific Enzyme Activity and Herbicide Sensitivity

Genetic knockout studies in Arabidopsis thaliana have identified a specific carboxylesterase, AtCXE12, as the primary enzyme responsible for bioactivating 2,4-D-methyl ester. Plants lacking this gene (atcxe12 mutants) showed greatly reduced hydrolysis of the pro-herbicide and, consequently, a higher tolerance (lower sensitivity) to the compound [1]. This directly links the herbicide's performance to a specific, genetically defined plant trait, a level of mechanistic understanding not available for many other compounds.

Molecular biology Herbicide resistance Arabidopsis model

Optimal Research and Industrial Application Scenarios for 2,4-D-Methyl Ester Based on Differentiating Evidence


Scenario 1: Developing a High-Throughput GC-MS Workflow for Environmental Monitoring

Given its ability to be analyzed directly by GC-MS without a derivatization step [1], 2,4-D-methyl ester is the ideal analyte for developing high-throughput, cost-effective analytical methods for monitoring its own residues or as a model compound for other volatile pesticide esters. Laboratories can significantly reduce sample preparation time and consumable costs compared to workflows that require derivatization, making this compound the preferred choice for large-scale environmental monitoring programs or regulatory compliance testing.

Scenario 2: Research on Herbicide Metabolism and Plant-Enzyme Interactions

2,4-D-methyl ester's well-characterized bioactivation pathway via carboxylesterases, particularly its specific hydrolysis by the AtCXE12 enzyme [1], makes it an invaluable molecular probe for studying xenobiotic metabolism in plants. It is the preferred compound for research aimed at understanding the role of serine hydrolases in herbicide selectivity, identifying potential resistance mechanisms, or investigating the fundamental biochemistry of pro-herbicide activation. Its use in model systems like Arabidopsis provides direct, genetically verifiable insights into plant-herbicide interactions.

Scenario 3: Targeted Weed Control Programs Where 2,4-D Has a Known Efficacy Advantage

Procurement of 2,4-D-methyl ester should be prioritized for integrated weed management programs that specifically target species where 2,4-D class herbicides have demonstrated superior or comparable field-level efficacy over alternative synthetic auxins. For instance, in situations where cutleaf evening primrose is a primary concern, a 2,4-D-based formulation is a strategically superior choice over dicamba or halauxifen-methyl, which have shown significantly lower control in field trials [1]. This evidence-based selection ensures optimal performance and cost-effectiveness of the herbicide application.

Scenario 4: Studies on Species-Specific Herbicide Selectivity

The significant variability in 2,4-D-methyl ester hydrolysis rates observed across different plant species [1] positions it as a key compound for studies on herbicide selectivity. Researchers investigating the basis for differential tolerance between crops and weeds will find this pro-herbicide a superior tool compared to the pre-activated acid form. Its bioactivation acts as a biological 'switch' that can be quantified and correlated with species-specific enzyme profiles, providing a clear experimental endpoint for understanding and potentially engineering herbicide tolerance or susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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